4,6-Dimethylmorpholine-2-carboxylic acid

Lipophilicity Drug Discovery ADME Prediction

4,6-Dimethylmorpholine-2-carboxylic acid is a C7H13NO3 heterocyclic building block belonging to the morpholine-2-carboxylic acid family. It is characterized by a morpholine ring substituted with methyl groups at the 4- and 6-positions and a carboxylic acid at the 2-position.

Molecular Formula C7H13NO3
Molecular Weight 159.18
CAS No. 1782433-39-9
Cat. No. B3246443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylmorpholine-2-carboxylic acid
CAS1782433-39-9
Molecular FormulaC7H13NO3
Molecular Weight159.18
Structural Identifiers
SMILESCC1CN(CC(O1)C(=O)O)C
InChIInChI=1S/C7H13NO3/c1-5-3-8(2)4-6(11-5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)
InChIKeyIYZPBYMVNRKYGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethylmorpholine-2-carboxylic acid (CAS: 1782433-39-9): Procurement-Relevant Chemical Profile


4,6-Dimethylmorpholine-2-carboxylic acid is a C7H13NO3 heterocyclic building block belonging to the morpholine-2-carboxylic acid family. It is characterized by a morpholine ring substituted with methyl groups at the 4- and 6-positions and a carboxylic acid at the 2-position. Its molecular weight is 159.18 g/mol [1]. This compound is primarily supplied for research use as a synthetic intermediate, with standard purity specifications of 95% from vendors like Bidepharm and 98% from Leyan . It is classified as a versatile intermediate for pharmaceutical and agrochemical synthesis, with the racemic form (CAS 1782433-39-9) serving as a cost-effective entry point compared to enantiopure analogs [2]. However, peer-reviewed, quantitative performance data differentiating it from close structural analogs is limited.

Why Generic Morpholine-2-Carboxylic Acids Cannot Substitute for 4,6-Dimethylmorpholine-2-carboxylic acid


The simple substitution of unsubstituted morpholine-2-carboxylic acid (CAS 300582-83-6) or its mono-methyl analogs for 4,6-dimethylmorpholine-2-carboxylic acid carries quantifiable risk in applications dependent on lipophilicity, membrane permeability, or steric demand. Computed partition coefficient (XLogP3-AA) data [REFS-1, REFS-2] indicates that the target compound's 4,6-dimethyl substitution increases predicted lipophilicity by nearly 1 log unit compared to the unsubstituted morpholine-2-carboxylic acid. This directly impacts pharmacokinetic profiles in drug discovery and phase-transfer efficiency in synthesis. Similarly, the reduction in topological polar surface area (TPSA) from 58.6 Ų to 49.8 Ų and the loss of one hydrogen bond donor suggest superior passive membrane permeability, making generic, less-substituted analogs inherently less effective surrogates for projects where these biophysical parameters are critical design elements [REFS-1, REFS-2].

Quantitative Differentiation Evidence for 4,6-Dimethylmorpholine-2-carboxylic acid vs. Closest Analogs


Enhanced Predicted Lipophilicity (XLogP3) vs. Unsubstituted Morpholine-2-carboxylic acid

The 4,6-dimethyl substitution on the morpholine ring significantly shifts the compound's predicted lipophilicity compared to the unsubstituted analog. The target compound's XLogP3-AA is computed as -2.3, while the unsubstituted morpholine-2-carboxylic acid has a computed XLogP3-AA of -3.2 [REFS-1, REFS-2]. This difference of 0.9 log units indicates a substantial increase in lipid solubility, which is critical for influencing passive membrane permeability and oral bioavailability in drug-like molecules.

Lipophilicity Drug Discovery ADME Prediction

Reduced Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count vs. Unsubstituted Analog

The introduction of two methyl groups in 4,6-dimethylmorpholine-2-carboxylic acid reduces the computed topological polar surface area (TPSA) and the hydrogen bond donor (HBD) count relative to morpholine-2-carboxylic acid. The target compound has a TPSA of 49.8 Ų and 1 HBD, versus 58.6 Ų and 2 HBDs for the comparator [REFS-1, REFS-2]. A TPSA below 60 Ų and a reduced HBD count are established predictors of improved oral absorption.

Membrane Permeability Oral Bioavailability Drug Design

Steric Differentiation: Molecular Weight and Heavy Atom Count vs. Unsubstituted Analog

The 4,6-dimethyl substitution imparts significantly greater steric bulk compared to the unsubstituted morpholine-2-carboxylic acid. The target compound has a molecular weight of 159.18 g/mol and 11 heavy atoms, whereas the baseline has a molecular weight of 131.13 g/mol and 9 heavy atoms [REFS-1, REFS-2]. This increased bulk can be a critical differentiator in asymmetric catalysis or when creating sterically demanding binding pockets in medicinal chemistry.

Steric Bulk Catalysis Synthetic Intermediate

Comparative Predicted pKa and Enantiomeric Purity Options

The predicted pKa of 4,6-dimethylmorpholine-2-carboxylic acid is 2.58±0.40, which is statistically identical to the 2.57±0.20 predicted for unsubstituted morpholine-2-carboxylic acid [REFS-1, REFS-2]. This indicates that the methyl groups do not electronically perturb the carboxylic acid's acidity. However, a key differentiation is the availability of specific enantiomeric forms for chiral synthesis. The racemic mixture (CAS 1782433-39-9) is a cost-effective standard, but purer, defined stereoisomers like (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid (CAS 1932780-44-3) and (2S,6R)-4,6-dimethylmorpholine-2-carboxylic acid (CAS 2381347-85-7) are readily available for projects requiring stereochemical control, a feature absent in simpler analogs [REFS-3, REFS-4, REFS-5].

pKa Chiral Synthesis Acidity

Evidence-Backed Application Scenarios for Procuring 4,6-Dimethylmorpholine-2-carboxylic acid


Lead Optimization in Drug Discovery Requiring Enhanced Lipophilicity

As demonstrated by the quantitative, in silico comparison with morpholine-2-carboxylic acid, 4,6-dimethylmorpholine-2-carboxylic acid should be prioritized when a research program aims to increase the logP of a lead series by approximately 0.9 log units while simultaneously reducing TPSA by 8.8 Ų [REFS-1, REFS-2]. This is a defined medicinal chemistry design strategy to improve membrane permeability and oral absorption without altering the core morpholine scaffold's ionization state, making it a direct, data-driven replacement for the more polar, unsubstituted analog.

Asymmetric Synthesis Requiring a Defined, Bulky Chiral Building Block

For stereoselective synthesis projects, the quantified increase in steric bulk (11 heavy atoms vs. 9, MW 159.18 vs. 131.13) provided by the 4,6-dimethyl substitution is critical [REFS-3, REFS-4]. Furthermore, the commercial availability of the compound in racemic (CAS 1782433-39-9), (2R,6R) (CAS 1932780-44-3), and (2S,6R) (CAS 2381347-85-7) forms offers a level of stereochemical flexibility that is unmatched by mono-methyl or unsubstituted morpholine-2-carboxylic acids, making it the optimal procurement choice for chiral ligand or catalyst development.

Fragment-Based Drug Discovery (FBDD) Where Hydrogen Bond Donor Reduction is Desired

In FBDD campaigns where reducing hydrogen bond donor count is crucial for improving ligand efficiency and oral bioavailability, 4,6-dimethylmorpholine-2-carboxylic acid, with a computed HBD count of 1, offers a distinct advantage over unsubstituted morpholine-2-carboxylic acid which has 2 HBDs [REFS-1, REFS-6]. This structural feature is a quantifiable parameter guiding procurement for fragment library design, allowing researchers to select a fragment inherently predisposed to better downstream ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dimethylmorpholine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.